Cas no 1354487-22-1 ((2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid)

(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined (2S,4S) configuration ensures high enantioselectivity in complex organic transformations, particularly in peptidomimetics and bioactive molecule synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the benzyloxy-phenoxy moiety offers versatility for further functionalization. This compound is particularly valuable in medicinal chemistry for constructing constrained proline analogs or as a precursor for protease inhibitors. Its crystalline nature facilitates purification, and its well-defined structure supports reproducible results in multi-step syntheses. The compound's compatibility with standard coupling reagents makes it suitable for solid-phase peptide synthesis methodologies.
(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid structure
1354487-22-1 structure
Product Name:(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
CAS No:1354487-22-1
MF:C23H27NO6
MW:413.46358704567
CID:3045981
PubChem ID:26192651
Update Time:2025-05-21

(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
    • (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic
    • (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylic acid
    • AKOS015839453
    • 1354487-22-1
    • (2S,4S)-4-[4-(benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
    • C23H27NO6
    • AKOS005264302
    • (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
    • Inchi: 1S/C23H27NO6/c1-23(2,3)30-22(27)24-14-19(13-20(24)21(25)26)29-18-11-9-17(10-12-18)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1
    • InChI Key: XWJPHAPIBLOONE-PMACEKPBSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](OC2=CC=C(OCC3=CC=CC=C3)C=C2)C[C@H]1C(O)=O

Computed Properties

  • Exact Mass: 413.18383758g/mol
  • Monoisotopic Mass: 413.18383758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 85.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 579.8±50.0 °C at 760 mmHg
  • Flash Point: 304.5±30.1 °C
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Security Information

(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B521660-5mg
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
1354487-22-1
5mg
$ 50.00 2022-06-07
TRC
B521660-10mg
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
1354487-22-1
10mg
$ 65.00 2022-06-07
TRC
B521660-50mg
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
1354487-22-1
50mg
$ 115.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023568-500mg
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
1354487-22-1
500mg
3332CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023568-500mg
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
1354487-22-1
500mg
3332.0CNY 2021-07-13

(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Related Literature

Additional information on (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid

Introduction to (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid

The compound with CAS No. 1354487-22-1, known as (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its complex stereochemistry and functional groups, which make it a valuable tool in the development of novel therapeutic agents.

Recent studies have highlighted the importance of such molecules in drug discovery, particularly in the design of compounds with high bioavailability and selectivity. The benzyloxyphenoxy group within the structure contributes to the molecule's stability and ability to interact with biological targets. Additionally, the presence of the tert-butoxycarbonyl (Boc) group plays a critical role in controlling the molecule's reactivity during synthesis and its pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry to achieve the desired (2S,4S) configuration. Researchers have employed advanced techniques such as enantioselective catalysis and stereoselective coupling reactions to ensure high yields and purity. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for preclinical testing and eventual clinical trials.

In terms of application, this compound has shown promise in targeting specific biological pathways associated with various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to act as a substrate for enzymes involved in these pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors or activators.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound with unprecedented accuracy. By leveraging molecular docking studies and quantum mechanical calculations, scientists can optimize the molecule's properties for specific therapeutic applications.

The stereochemical integrity of this compound is crucial for its biological activity. The (2S,4S) configuration ensures proper alignment of functional groups, which is essential for interactions with target proteins. Any deviation from this configuration could significantly alter the molecule's efficacy or lead to unintended side effects.

In conclusion, (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid represents a cutting-edge advancement in organic chemistry and pharmacology. Its intricate structure, combined with state-of-the-art synthesis techniques and computational modeling, positions it as a key player in the development of innovative therapeutic solutions.

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